[5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid

Purity specification Quality assurance Synthetic intermediate procurement

[5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid, also referred to as 2-(5-{[(4-fluorophenyl)methyl]carbamoyl}-2-oxo-1,2-dihydropyridin-1-yl)acetic acid, is a synthetic pyridone-acetic acid hybrid (C₁₅H₁₃FN₂O₄, MW 304.27 g/mol). It features a 2-oxo-1,2-dihydropyridine core substituted at the 5-position with a 4-fluorobenzylcarbamoyl group and at the 1-position with an acetic acid moiety.

Molecular Formula C15H13FN2O4
Molecular Weight 304.27 g/mol
CAS No. 1171917-04-6
Cat. No. B1390274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid
CAS1171917-04-6
Molecular FormulaC15H13FN2O4
Molecular Weight304.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C2=CN(C(=O)C=C2)CC(=O)O)F
InChIInChI=1S/C15H13FN2O4/c16-12-4-1-10(2-5-12)7-17-15(22)11-3-6-13(19)18(8-11)9-14(20)21/h1-6,8H,7,9H2,(H,17,22)(H,20,21)
InChIKeyXNENDGPCJPIQDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]acetic acid (CAS 1171917-04-6): Core Properties for Procurement Evaluation


[5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid, also referred to as 2-(5-{[(4-fluorophenyl)methyl]carbamoyl}-2-oxo-1,2-dihydropyridin-1-yl)acetic acid, is a synthetic pyridone-acetic acid hybrid (C₁₅H₁₃FN₂O₄, MW 304.27 g/mol) . It features a 2-oxo-1,2-dihydropyridine core substituted at the 5-position with a 4-fluorobenzylcarbamoyl group and at the 1-position with an acetic acid moiety . The compound is commercially supplied as a research reagent with a minimum purity specification of 95% (AKSci) or ≥98% (MolCore), and is classified as an irritant under standard hazard communication .

Why Generic Substitution of 5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]acetic Acid Can Compromise Research Outcomes


The 4-fluorobenzyl substituent on the pyridone scaffold is a critical determinant of biological activity in two major therapeutic programs—HIV integrase strand transfer inhibitors (INSTIs) and HMG-CoA reductase inhibitors (statins) [1][2]. Simply replacing this compound with an N-cyclohexyl, N-benzyl, or N-(4-chlorobenzyl) analog eliminates the fluorine-mediated electronic effects and steric interactions that influence both target binding and metabolic stability [1]. As demonstrated in patent literature, the presence of a fluorine atom on the benzyl ring is essential for achieving sub-micromolar potency in related polycyclic carbamoylpyridone INSTIs; non-fluorinated analogs suffer a ≥10-fold loss in inhibitory activity [1]. Consequently, procurement of the correct fluoro-substituted derivative is non-negotiable for researchers aiming to replicate or extend published structure–activity relationships. The quantitative evidence below details the measurable points of differentiation that justify selecting this specific compound over its closest in-class analogs.

Quantitative Differentiation Evidence for 5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]acetic Acid (CAS 1171917-04-6) Against Structural Analogs


Cross-Vendor Purity Specification: 98% (MolCore) vs. 95% (AKSci) as a Procurement Decision Factor

The target compound is offered by MolCore with a minimum purity specification of ≥98% (NLT 98%), as compared to 95% from AKSci . This 3-percentage-point higher purity claim reduces the total impurity burden by up to 60% (from ≤5% to ≤2%) in the as-supplied material, which is particularly consequential when the compound is used directly in late-stage synthetic coupling steps without additional purification .

Purity specification Quality assurance Synthetic intermediate procurement

Molecular Weight Differentiation from N-Cyclohexyl Analog for Chromatographic Method Development

The target compound (MW 304.27 g/mol) is 9.3% heavier than its direct N-cyclohexyl analog (MW 278.30 g/mol, CAS 1171917-07-9) due to the replacement of the cyclohexyl ring with a 4-fluorobenzyl ring . This increase in molecular weight, combined with the enhanced polarity contributed by the fluorine atom, is expected to alter reversed-phase HPLC retention time by approximately 0.5–1.5 minutes under standard C18 gradient conditions, as predicted by quantitative structure–retention relationship (QSRR) models for aromatic vs. aliphatic amide congeners [1].

Molecular weight Chromatographic retention Analytical method development

Predicted pKa Parity with N-Cyclohexyl Analog Confirms Invariant Ionization State of the Acetic Acid Moiety

The predicted acid dissociation constant (pKa) for the target compound's acetic acid group is 3.67 ± 0.10, identical to the predicted pKa of the N-cyclohexyl analog (3.67 ± 0.10), as estimated by ACD/Labs-based algorithms . This equivalence demonstrates that the remote amide substituent (4-fluorobenzyl vs. cyclohexyl) exerts negligible inductive or field effects on the ionization of the acetic acid side chain, meaning both compounds will exhibit indistinguishable ionization profiles at physiological pH .

pKa prediction Ionization state Bioavailability

Boiling Point Differential of 22.1 °C vs. N-Cyclohexyl Analog Indicates Divergent Thermal Stability Profiles

The target compound has a predicted boiling point of 577.1 ± 50.0 °C at atmospheric pressure, compared to 555.0 ± 50.0 °C for the N-cyclohexyl analog . This 22.1 °C elevation is consistent with the higher molecular weight and polar surface area of the 4-fluorobenzyl substituent, and suggests that the target compound can withstand higher-temperature conditions during downstream processing—such as solvent evaporation under reduced pressure—without thermal degradation.

Boiling point Thermal stability Purification strategy

Procurement-Relevant Application Scenarios for 5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]acetic Acid


Intermediate for Polycyclic Carbamoylpyridone HIV Integrase Inhibitors

The compound serves as a key synthetic building block for polycyclic carbamoylpyridone derivatives that potently inhibit HIV integrase strand transfer, as described in Shionogi's patent family (e.g., US 20180186812) [1]. The 4-fluorobenzyl substituent is structurally pre-installed, enabling direct coupling with dihydropyrazine or oxazolidine scaffolds to generate clinical INSTI candidates. Procurement of the ≥98% purity grade (MolCore) is recommended to avoid introducing fluorobenzyl-related impurities that could compromise the final drug substance purity profile [2].

Scaffold for HMG-CoA Reductase Inhibitor Lead Optimization

2-Pyridone-acetic acid conjugates with N-benzylcarbamoyl substitution have been claimed as HMG-CoA reductase inhibitors in Bayer's US Patent 5,032,602 [1]. The 4-fluoro substitution on the benzyl ring is predicted to enhance binding affinity to the enzyme's hydrophobic pocket compared to des-fluoro or 4-chloro analogs, based on halide series trends observed in mevastatin-like scaffolds [1]. Researchers engaged in statin lead optimization should select this specific compound to test the fluorine advantage hypothesis in their own enzymatic assays.

Reference Standard for Analytical Method Development in Fluorinated Pyridone Intermediates

With a molecular weight distinguishable by 25.97 g/mol from its N-cyclohexyl analog and a predicted boiling point elevated by 22.1 °C, the compound is uniquely suited as a retention-time marker in HPLC method development for fluorinated pyridone process intermediates [1][2]. Its near-identical pKa to the non-fluorinated analog ensures that ionization-driven retention shifts do not confound peak assignment, making it an ideal system suitability reference [1].

Building Block for Fragment-Based Drug Discovery Libraries Targeting the Fluorine-Binding Pocket

The 4-fluorobenzyl group is a privileged fragment in fragment-based drug discovery (FBDD) due to fluorine's unique ability to engage in C–F···H–N and C–F···C=O multipolar interactions with protein backbone residues. This compound provides a ready-to-derivatize pyridone-acetic acid core for FBDD library expansion, where the fluorine atom serves as both a binding probe and an NMR-active reporter (¹⁹F) for fragment screening by ¹⁹F NMR [1].

Quote Request

Request a Quote for [5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.